
Styrylsulfonylacetic acid
Overview
Description
Styrylsulfonylacetic acid (hypothetical structure: C₉H₈O₄S₂) is an organosulfur compound characterized by a styryl group (vinylbenzene) linked to a sulfonylacetic acid moiety. The HS Code 2930909090, which classifies "other organo-sulphur compounds," may encompass this compound derivatives . Notably, 2-(Styrylthio)acetic acid (CAS 13435-97-7), a thioether analog, is documented in older literature but differs in its sulfur oxidation state (sulfonyl vs. sulfanyl) .
Scientific Research Applications
Anticancer Properties
Styrylsulfonylacetic acid has been studied extensively for its ability to inhibit tumor cell proliferation and induce apoptosis selectively in cancer cells while sparing normal cells. The mechanism of action involves the regulation of mitogen-activated protein kinases (MAPKs), specifically ERK and JNK pathways. These pathways are crucial for cell growth and survival, and their modulation by this compound leads to:
- Inhibition of Tumor Cell Proliferation : The compound exhibits dose-dependent inhibition of various tumor cell types, including both estrogen receptor-positive and negative breast cancer cells, as well as androgen-dependent and independent prostate cancer cells .
- Induction of Apoptosis : Treatment with this compound results in the accumulation of tumor cells in the G2/M phase of the cell cycle, leading to apoptotic cell death as they exit this phase .
Biological Evaluations
Numerous studies have evaluated the biological activity of this compound derivatives against various cancer cell lines. These evaluations typically focus on:
- Cytotoxicity Assays : Assessing the effectiveness of different derivatives in inducing cell death across a range of human tumor cell lines.
- Structure-Activity Relationship Studies : Investigating how modifications to the chemical structure influence biological activity. For instance, specific substitutions on the aromatic rings have been shown to enhance or diminish cytotoxic effects .
Comparative Data Table
The following table summarizes key findings from various studies on this compound and its derivatives:
Case Study 1: Antitumor Activity
A study demonstrated that this compound derivatives were effective against resistant cancer cell lines, indicating their potential as novel therapeutic agents in oncology. The study highlighted that specific structural modifications significantly enhanced cytotoxicity against resistant strains .
Case Study 2: Mechanistic Insights
Research into the mechanistic pathways revealed that this compound compounds could activate pro-inflammatory pathways akin to cytokines, contributing to their anticancer effects. This finding opens avenues for further exploration into their use as immunomodulatory agents in cancer therapy .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for confirming the purity of Styrylsulfonylacetic acid?
To ensure purity, combine chromatographic (e.g., HPLC with UV detection) and spectroscopic techniques (NMR, FTIR). Follow pharmacopeial guidelines for fatty acid composition analysis, including standardized solvent systems and ash content testing . Cross-validate results using mass spectrometry to detect trace impurities and ensure reproducibility across labs.
Q. How should researchers design initial experiments to assess the stability of this compound under varying pH conditions?
Use a factorial design with controlled pH buffers (e.g., 2.0, 7.4, 10.0) and monitor degradation kinetics via UV-Vis spectroscopy. Include triplicate samples and negative controls. Apply Arrhenius equations to predict shelf-life under different storage conditions, ensuring data reliability through error propagation analysis .
Q. What are the best practices for synthesizing this compound derivatives while minimizing side reactions?
Optimize reaction parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) methodologies. Characterize intermediates via thin-layer chromatography (TLC) and isolate products using column chromatography. Validate synthetic pathways through comparative spectral databases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound complexes?
Perform a systematic review of existing studies to identify methodological variations (e.g., solvent effects, concentration dependencies). Replicate experiments under standardized conditions and apply multivariate statistical analysis to isolate confounding variables. Use quantum mechanical calculations (DFT) to model electronic environments and validate experimental observations .
Q. What advanced strategies are recommended for elucidating the mechanism of action of this compound in biological systems?
Combine in vitro assays (e.g., enzyme inhibition studies) with in silico docking simulations to identify binding motifs. Employ clustered data analysis to account for biological replicates and nested variables (e.g., cell-line heterogeneity). Validate findings using CRISPR knockouts or siRNA silencing of putative targets .
Q. How should researchers address sampling bias when analyzing environmental degradation products of this compound?
Implement stratified sampling protocols to account for spatial and temporal heterogeneity. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. Calculate subsampling errors via the Ingamells equation and report uncertainty intervals in concentration estimates .
Q. What methodological frameworks are suitable for synthesizing fragmented literature on this compound’s pharmacokinetic properties?
Conduct a systematic evidence synthesis using PRISMA guidelines. Categorize studies by methodology (e.g., in vivo vs. microsomal assays) and apply meta-regression to address heterogeneity. Highlight gaps such as limited cross-species comparisons or unvalidated biomarkers .
Q. Methodological Guidance
Q. How can researchers ensure reproducibility in this compound studies when collaborating across labs?
- Standardize protocols using detailed SOPs, including instrument calibration and reagent sourcing.
- Share raw datasets with metadata (e.g., ambient temperature, humidity) in open-access repositories.
- Perform inter-lab validation rounds with blinded samples to identify procedural discrepancies .
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity studies?
Use nonlinear regression models (e.g., Hill equation) to estimate EC50 values. Apply mixed-effects models to account for clustered data (e.g., repeated measures in animal cohorts). Report confidence intervals and conduct sensitivity analyses to assess robustness .
Q. Data Presentation and Validation
Q. How should researchers present complex spectral data for this compound in publications?
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between styrylsulfonylacetic acid and related compounds, based on available evidence:
Functional Group Analysis
- Sulfonyl vs. Sulfonic Acid : this compound’s sulfonyl group (-SO₂-) is distinct from sulfonic acids (-SO₃H), which are stronger acids due to the triply bonded oxygen. Sulfosalicylic acid (pKa ~1.5 for -SO₃H) exhibits higher acidity than carboxylic acids (pKa ~2–3) .
- Sulfonamide vs. Sulfanyl : Sulfathiazole’s sulfonamide group (-SO₂N-) confers antimicrobial activity by inhibiting bacterial folate synthesis. In contrast, sulfanyl (-S-) groups (e.g., in 2-undecylsulfanylacetic acid) are less reactive and may serve as stabilizers in industrial processes .
Properties
Molecular Formula |
C10H10O4S |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
2-(2-phenylethenylsulfonyl)acetic acid |
InChI |
InChI=1S/C10H10O4S/c11-10(12)8-15(13,14)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12) |
InChI Key |
WCOXFTGMNJJABC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.